molecular formula C11H19N B1432452 4-(Cyclopentylmethylidene)piperidine CAS No. 1507647-31-5

4-(Cyclopentylmethylidene)piperidine

Cat. No.: B1432452
CAS No.: 1507647-31-5
M. Wt: 165.27 g/mol
InChI Key: XXJXLNBKVMMAHK-UHFFFAOYSA-N
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Description

4-(Cyclopentylmethylidene)piperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing five methylene bridges and one amine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylmethylidene)piperidine typically involves the reaction of cyclopentanone with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to enhance the reaction efficiency. The process parameters, including temperature, pressure, and solvent choice, are optimized to achieve the best results.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopentylmethylidene)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the piperidine ring acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Halogenated compounds, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated piperidine derivatives.

    Substitution: Various substituted piperidine compounds.

Scientific Research Applications

4-(Cyclopentylmethylidene)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Comparison with Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Pyridine: An aromatic compound with a nitrogen atom in the ring.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

Uniqueness: 4-(Cyclopentylmethylidene)piperidine is unique due to the presence of the cyclopentylmethylidene group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-(cyclopentylmethylidene)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-2-4-10(3-1)9-11-5-7-12-8-6-11/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJXLNBKVMMAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C=C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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